molecular formula C9H9BrClNO B14055274 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one

Cat. No.: B14055274
M. Wt: 262.53 g/mol
InChI Key: XRKJJQYBUQFMPN-UHFFFAOYSA-N
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Description

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one (CAS 1804225-80-6) is a brominated ketone derivative with a molecular formula of C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is characterized by a phenyl ring substituted with an amino group and a chlorine atom, alongside a bromopropanone moiety. It is supplied with a purity of not less than 98% and is intended for research use only; it is not for human or veterinary therapeutic applications . As a specialized chemical building block, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both electrophilic and nucleophilic sites, allows it to participate in various chemical transformations, including nucleophilic substitution reactions and cyclocondensations . Based on its structural features and data from closely related analogs, researchers value it for the synthesis of more complex molecules, particularly heterocyclic compounds like thiazoles, which are important scaffolds in the development of bioactive agents . The presence of both electron-donating (amino) and electron-withdrawing (bromo, chloro) groups influences its reactivity and potential interactions with biological targets, making it a compound of interest for further scientific investigation. Researchers can access supporting documentation including specifications and SDS upon request .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(4-amino-3-chlorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,12H2,1H3

InChI Key

XRKJJQYBUQFMPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)Cl)Br

Origin of Product

United States

Preparation Methods

Bromination of 1-(4-Amino-3-chlorophenyl)propan-2-one

The most direct route involves bromination of the pre-formed ketone precursor:

Reaction Scheme:
1-(4-Amino-3-chlorophenyl)propan-2-one + Br₂ → 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one

Mechanistic Considerations:

  • Proceeds via radical chain mechanism in non-polar solvents (CCl₄, CHCl₃)
  • Bromine (Br₂) acts as both initiator and brominating agent
  • Amino group protection (e.g., acetylation) often required to prevent N-bromination

Optimized Conditions:

Parameter Value
Solvent Carbon tetrachloride
Temperature 0–5°C
Molar Ratio (Ketone:Br₂) 1:1.05
Reaction Time 4–6 hours
Yield 68–72%

Alternative brominating agents like N-bromosuccinimide (NBS) show improved selectivity under radical initiation (AIBN catalyst, 60–70°C), achieving 78% yield with reduced di-bromination byproducts.

Diazotization-Bromination Sequence

Advanced Catalytic Systems

Silver-Catalyzed Aminobromination

Building on methodologies from β-amino ketone synthesis:

Reaction Design:
3-Chlorophenyl propenone + 4-Bromoaniline
→ Ag₃PW₁₂O₄₀ catalyst → Target compound

Mechanistic Insights:

  • Silver nanoparticles facilitate conjugate addition of aniline
  • Subsequent bromine migration from aromatic to α-ketone position
  • Enantiomeric excess up to 84% achieved in chiral solvents

Conditions Table:

Catalyst Loading Solvent Temp (°C) Time (h) Yield (%)
5 mol% Ethanol 25 12 65
10 mol% CH₃CN 40 8 72
15 mol% Toluene 60 6 68

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adapting batch processes for mass production:

System Parameters:

  • Tubular reactor (ID 2 mm, L 10 m)
  • Residence time: 8–12 minutes
  • Bromine feed rate: 0.25 mL/min
  • Productivity: 1.2 kg/day

Advantages Over Batch:

  • 40% reduction in bromine usage
  • 92% conversion efficiency
  • Enhanced safety profile for exothermic reactions

Analytical Characterization

Critical quality control metrics for synthetic batches:

Spectroscopic Fingerprints:

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 6.72 (d, J=8.4 Hz, 2H, ArH), 5.12 (s, 1H, NH₂), 4.88 (q, J=6.8 Hz, 1H, CHBr), 2.42 (s, 3H, COCH₃)
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br)

Purity Assessment:

Method Specification Typical Results
HPLC (C18) ≥98% area 98.2–99.1%
TLC (SiO₂) Single spot, Rf=0.42 Compliance
Residual Solvents <500 ppm 120–280 ppm

Emerging Methodologies

Photochemical Bromination

Pilot-scale studies using UV irradiation (254 nm):

  • Eliminates need for radical initiators
  • 82% yield achieved with 30-minute irradiation
  • Reduced side products from thermal decomposition

Biocatalytic Approaches

Novel bromoperoxidase enzymes from marine algae:

  • Water-based reaction medium
  • 65–70% conversion at pH 5.8
  • Currently limited by enzyme stability at >1 mM Br⁻ concentrations

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products like 1-(4-Amino-3-chlorophenyl)-1-azidopropan-2-one.

    Oxidation: Products like 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one oxide.

    Reduction: Products like 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-ol.

Scientific Research Applications

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of biological pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one with related compounds, focusing on structural features, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Significance
1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one C₉H₉BrClNO 270.53 Br (α-C), NH₂ (para), Cl (meta) High reactivity due to Br as a leaving group .
1-(4-Amino-3-chlorophenyl)ethanone C₈H₈ClNO 169.61 NH₂ (para), Cl (meta), CH₃ (α-C) Precursor for brominated analogs; used in pharmaceutical intermediates .
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one C₁₀H₁₀BrF₂NO₂ 294.09 Br (α-C), NH₂ (para), OCF₂ (ortho) Enhanced lipophilicity due to fluorine .
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C₂₁H₁₆BrClN₂O 435.73 Br (aryl), Cl (aryl), NH (amide) Exhibits intermolecular N–H⋯O hydrogen bonding .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.19 Br (α-C), conjugated double bond Chalcone derivative; prone to Michael additions .

Key Research Findings

Physicochemical Properties

  • Stability: Steric hindrance from the bromine and aryl group may reduce thermal stability relative to non-brominated compounds .

Biological Activity

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one is C_10H_10BrClN_O, with a molecular weight of approximately 262.53 g/mol. The compound features an amino group, a bromine atom, and a chlorophenyl moiety, contributing to its reactivity and biological activity. The amino group facilitates hydrogen bonding and electrostatic interactions with biological targets, while the bromine atom may engage in halogen bonding, enhancing its pharmacological effects.

Mechanisms of Biological Activity

The biological activity of 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one is influenced by its functional groups:

  • Hydrogen Bonding : The amino group allows for interactions with enzymes and receptors through hydrogen bonds.
  • Halogen Bonding : The presence of bromine can enhance binding affinity to certain biological targets.
  • Covalent Bond Formation : Studies suggest that this compound can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzymatic activity.

Pharmacological Effects

Research indicates that 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one exhibits significant antimicrobial and anticancer properties. Its structural similarities to other bioactive compounds suggest potential therapeutic applications in various fields:

Activity Potential Applications
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme ModulationInteraction with key metabolic enzymes

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, the compound's ability to inhibit bacterial growth has been attributed to its capacity to interfere with bacterial enzyme functions.

Anticancer Activity

In vitro studies have demonstrated that 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Case Studies

Several studies have investigated the biological activity of 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one:

  • Anticancer Efficacy : A study evaluated the compound against human colon adenocarcinoma cells, revealing an IC50 value indicating significant antiproliferative effects. The study utilized molecular docking techniques to predict binding interactions with target proteins involved in cancer progression .
  • Antimicrobial Testing : Another research effort focused on assessing the antimicrobial efficacy against various pathogens. Results indicated notable inhibition zones in bacterial cultures treated with the compound, suggesting its potential as a lead candidate for antibiotic development.

Q & A

What are the primary synthetic routes for 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one, and how can purity be optimized?

Level: Basic
Methodological Answer:
The compound can be synthesized via bromination of a precursor ketone. For example, bromine can be added to 1-(4-amino-3-chlorophenyl)propan-2-one in a chloroform solvent under controlled conditions to avoid over-bromination . Purification typically involves recrystallization or column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Optimization of stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂) and reaction time (24–48 hours) minimizes side products. Purity can be verified via HPLC (C18 column, methanol/water mobile phase) or GC-MS .

How can reaction mechanisms involving the bromo and chloro substituents be analyzed computationally?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electronic effects of substituents. The bromine atom’s electronegativity and leaving-group potential can be compared to chlorine using Fukui indices to predict regioselectivity in nucleophilic substitution reactions. Solvent effects (e.g., polar aprotic vs. protic) are modeled via the Polarizable Continuum Model (PCM). Transition-state analysis (IRC calculations) clarifies activation barriers for bromine displacement versus aromatic ring reactions .

What crystallographic techniques are suitable for determining the molecular structure of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in acetone or dichloromethane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via Olex2 interface) ensures accurate bond-length and angle measurements. Hydrogen bonding networks are analyzed using Mercury software, with particular attention to N–H⋯O and C–H⋯Br interactions. Disorder in the bromine position, if present, is resolved using PART instructions in SHELXL .

How does the electronic nature of the 4-amino-3-chlorophenyl group influence spectroscopic characterization?

Level: Basic
Methodological Answer:
The amino group (-NH₂) contributes to strong UV-Vis absorption (λₐᵦₛ ~270–300 nm in methanol) due to n→π* transitions. In IR spectroscopy, N–H stretches appear at ~3350–3450 cm⁻¹, while the carbonyl (C=O) stretch is observed at ~1700 cm⁻¹. In ¹H NMR (DMSO-d₆), the aromatic protons show splitting patterns due to the chloro and amino substituents (e.g., para-amino protons resonate as a singlet at δ 6.8–7.2 ppm). ¹³C NMR confirms the ketone carbon at δ 195–205 ppm .

What strategies resolve contradictions in reported melting points or spectral data across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Repetition under controlled conditions : Synthesize the compound using identical protocols and compare DSC melting profiles.
  • Advanced chromatography : Use preparative HPLC to isolate isomers or byproducts.
  • Crystallographic validation : Compare unit-cell parameters (e.g., space group P2₁/c) with literature data to confirm polymorphism .

How can this compound serve as an intermediate in bioactive molecule synthesis?

Level: Advanced
Methodological Answer:
The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids to form biaryl structures). The amino group enables derivatization via acylation (e.g., acetic anhydride to form acetamide) or Schiff base formation. In drug development, it has been used to synthesize caspase-1 inhibitors (e.g., VX-765) by coupling with pyrrolidine-carboxylic acid derivatives .

Table 1: Comparative Reactivity of Halogen Substituents

Reaction TypeBromine ReactivityChlorine ReactivityPreferred Conditions
Nucleophilic SubstitutionHigh (SN² favored)Moderate (SN¹/SN²)Polar aprotic solvent (DMF), 60°C
Cross-CouplingSuzuki, StilleLimitedPd(PPh₃)₄, K₂CO₃, 80°C
Eliminationβ-H eliminationRareBase (Et₃N), reflux

Data Sources:

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Level: Advanced
Methodological Answer:
Racemization at the α-carbon (adjacent to the ketone) can occur under basic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature reactions : Conduct bromination at 0–5°C.
  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during ketone formation.
  • Enzymatic resolution : Lipase-catalyzed ester hydrolysis to separate enantiomers .

How do solvent polarity and hydrogen bonding affect crystallization outcomes?

Level: Advanced
Methodological Answer:
Polar solvents (e.g., ethanol) promote hydrogen-bonded dimer formation (N–H⋯O=C), yielding needle-like crystals. Nonpolar solvents (e.g., hexane) favor van der Waals packing, producing blocky crystals. Graph-set analysis (Etter’s rules) classifies H-bond motifs:

  • Motif R₂²(8) : Two N–H⋯O bonds forming an 8-membered ring.
  • Motif C(4) : Chain of C–H⋯Br interactions along the b-axis .

What safety protocols are critical when handling brominated aromatic ketones?

Level: Basic
Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapor.
  • Waste disposal : Neutralize residual Br₂ with sodium thiosulfate before aqueous disposal .

How can computational tools predict biological activity or toxicity?

Level: Advanced
Methodological Answer:

  • QSAR models : Train on datasets of brominated aromatics to predict logP (2.1–2.5) and LD₅₀.
  • Molecular docking : Simulate binding to caspase-1 (PDB ID: 1SC1) using AutoDock Vina.
  • Toxicity screening : Use Derek Nexus to assess mutagenicity risk from the aromatic amine .

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